Cas no 62774-59-8 (3-amino-1-(4-methoxyphenyl)urea)

3-amino-1-(4-methoxyphenyl)urea structure
62774-59-8 structure
商品名:3-amino-1-(4-methoxyphenyl)urea
CAS番号:62774-59-8
MF:C8H11N3O2
メガワット:181.19184
MDL:MFCD11212722
CID:431690
PubChem ID:10943076

3-amino-1-(4-methoxyphenyl)urea 化学的及び物理的性質

名前と識別子

    • Hydrazinecarboxamide, N-(4-methoxyphenyl)-
    • 1-amino-3-(4-methoxyphenyl)urea
    • N-(4-methoxyphenyl)hydrazinecarboxamide
    • EN300-87275
    • 62774-59-8
    • SCHEMBL6827864
    • CS-0116751
    • AKOS005068358
    • 3-amino-1-(4-methoxyphenyl)urea
    • DTXSID00449192
    • MDL: MFCD11212722
    • インチ: InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
    • InChIKey: RRLBDHCXNYCIIU-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)NC(=O)NN

計算された属性

  • せいみつぶんしりょう: 181.08523
  • どういたいしつりょう: 181.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 76.4Ų

じっけんとくせい

  • PSA: 76.38

3-amino-1-(4-methoxyphenyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-87275-0.05g
3-amino-1-(4-methoxyphenyl)urea
62774-59-8 95%
0.05g
$88.0 2023-09-01
Enamine
EN300-87275-0.1g
3-amino-1-(4-methoxyphenyl)urea
62774-59-8 95%
0.1g
$132.0 2023-09-01
TRC
A612600-25mg
3-amino-1-(4-methoxyphenyl)urea
62774-59-8
25mg
$ 70.00 2022-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1187391-50mg
N-(4-methoxyphenyl)hydrazinecarboxamide
62774-59-8 97%
50mg
¥1900.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1187391-1g
N-(4-methoxyphenyl)hydrazinecarboxamide
62774-59-8 97%
1g
¥12690.00 2024-05-06
1PlusChem
1P019QPV-250mg
3-amino-1-(4-methoxyphenyl)urea
62774-59-8 95%
250mg
$280.00 2025-03-03
A2B Chem LLC
AV33347-10g
N-(4-Methoxyphenyl)hydrazinecarboxamide
62774-59-8 95%
10g
$2166.00 2024-04-19
Aaron
AR019QY7-50mg
3-amino-1-(4-methoxyphenyl)urea
62774-59-8 95%
50mg
$146.00 2025-02-10
Aaron
AR019QY7-250mg
3-amino-1-(4-methoxyphenyl)urea
62774-59-8 95%
250mg
$284.00 2025-02-10
Aaron
AR019QY7-500mg
3-amino-1-(4-methoxyphenyl)urea
62774-59-8 95%
500mg
$511.00 2025-02-10

3-amino-1-(4-methoxyphenyl)urea 関連文献

3-amino-1-(4-methoxyphenyl)ureaに関する追加情報

Hydrazinecarboxamide, N-(4-methoxyphenyl)- (CAS No. 62774-59-8): A Comprehensive Overview

Hydrazinecarboxamide, N-(4-methoxyphenyl)-, identified by its CAS number 62774-59-8, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the hydrazinecarboxamide class, characterized by its unique structural and chemical properties that make it a valuable intermediate in various synthetic applications. The presence of a 4-methoxyphenyl substituent enhances its reactivity and utility in the development of novel molecular architectures.

The synthesis of Hydrazinecarboxamide, N-(4-methoxyphenyl)- involves a series of well-defined chemical reactions that highlight its versatility. The process typically begins with the condensation of hydrazine with appropriately substituted phenols, followed by carboxylation to introduce the hydrazinecarboxamide moiety. This synthetic route underscores the compound's importance as a building block in organic synthesis, particularly in the construction of more complex molecules.

In recent years, Hydrazinecarboxamide, N-(4-methoxyphenyl)- has been explored for its potential applications in pharmaceutical chemistry. Its structural features suggest that it may serve as a precursor for bioactive molecules, including potential therapeutic agents. Research has indicated that derivatives of this compound exhibit interesting pharmacological properties, making them attractive candidates for further investigation.

The< strong>4-methoxyphenyl group in the molecule imparts specific electronic and steric characteristics that influence its interactions with biological targets. This has led to studies focusing on how modifications at this position can modulate the compound's activity. For instance, researchers have investigated analogs where the methoxy group is replaced or altered to assess changes in binding affinity and metabolic stability.

Advances in computational chemistry have also played a crucial role in understanding the behavior of Hydrazinecarboxamide, N-(4-methoxyphenyl)-. Molecular modeling studies have provided insights into its binding modes with various enzymes and receptors, aiding in the design of more effective derivatives. These simulations are complemented by experimental validations, which include spectroscopic techniques and enzyme assays to confirm predicted interactions.

The pharmaceutical industry has shown particular interest in hydrazinecarboxamide derivatives due to their potential as drug candidates. Several ongoing studies aim to exploit the unique properties of this class of compounds for treating a range of diseases. The< strong>4-methoxyphenyl-substituted hydrazinecarboxamide is no exception, with researchers exploring its efficacy in models of inflammation, neurodegeneration, and other disorders.

In addition to pharmaceutical applications, Hydrazinecarboxamide, N-(4-methoxyphenyl)- has found utility in materials science. Its ability to form stable complexes with metals and other small molecules makes it a valuable component in catalytic systems. These complexes have been studied for their potential in improving reaction efficiencies and selectivities in various chemical transformations.

The environmental impact of using< strong> Hydrazinecarboxamide, N-(4-methoxyphenyl)- as a synthetic intermediate is also a consideration in modern research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Such initiatives align with broader trends in sustainable chemistry, ensuring that the use of this compound remains environmentally responsible.

The future prospects for< strong Hydrazinecarboxamide, N-(4-methoxyphenyl)- are promising, with ongoing research expected to uncover new applications and refine existing ones. Collaborative efforts between academia and industry will be key to translating laboratory findings into practical applications. As our understanding of molecular interactions continues to evolve, so too will the roles this compound plays across different scientific disciplines.

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